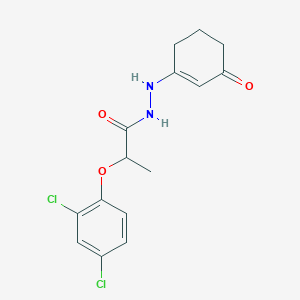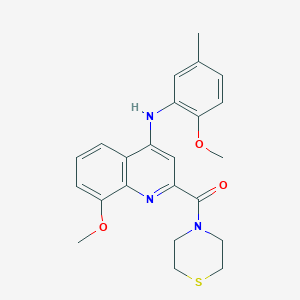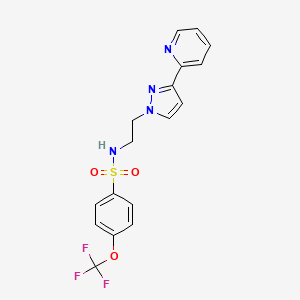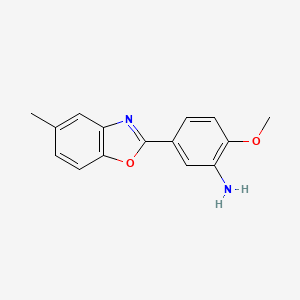![molecular formula C25H30N4O2 B2614379 N-(4-isopropylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189870-64-1](/img/structure/B2614379.png)
N-(4-isopropylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.541. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Biological Activity
Compounds with structural elements similar to the query compound have been synthesized and evaluated for various biological activities. For example, novel spiro-isoxazolyl derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities against standard strains, highlighting the potential of these compounds in developing new antimicrobial agents (Rajanarendar et al., 2010).
2. Anticancer Applications
Several studies have focused on the synthesis and evaluation of spiro and acetamide derivatives for anticancer properties. For instance, compounds with the acetamide moiety have been synthesized and tested for their anticancer activity, showing promise as potential therapeutic agents against various cancer cell lines (Sharma et al., 2018). Another study synthesized triazole-based acetamides, which demonstrated significant anti-proliferative activity against liver carcinoma cell lines, indicating their potential as anti-cancer agents (Akhter et al., 2023).
3. Antiviral Research
Spirothiazolidinone derivatives, which share a structural motif with the query compound, were synthesized and evaluated for their antiviral activity. These compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, illustrating the versatility of spirothiazolidinone scaffolds in developing new classes of antiviral molecules (Apaydın et al., 2020).
4. Molecular Docking and Drug Design
The structural analysis and molecular docking studies of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, have been conducted. These studies confirmed its anticancer activity by targeting the VEGFr receptor, highlighting the importance of structural analysis in drug design for specific biological targets (Sharma et al., 2018).
properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17(2)19-8-10-21(11-9-19)26-22(30)16-29-14-12-25(13-15-29)27-23(24(31)28-25)20-6-4-18(3)5-7-20/h4-11,17H,12-16H2,1-3H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXUGZPTKURQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2614298.png)


![5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2614302.png)
![1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2614305.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2614308.png)


![N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2614315.png)
![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)
